

# A Technical Guide to the Spectroscopic Data of 4-Hydroxybenzylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Hydroxybenzylamine** (CAS: 696-60-6), a valuable aromatic amine in various research and development applications.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

# **Spectroscopic Data**

The empirical formula for **4-Hydroxybenzylamine** is C<sub>7</sub>H<sub>9</sub>NO, with a molecular weight of 123.15 g/mol .[2][3] This structural information is consistently confirmed by the spectroscopic data presented below.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR Spectrum (Predicted)



Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
7.150	m	2H	Ar-H (ortho to - CH <sub>2</sub> NH <sub>2</sub> )
6.900	m	2H	Ar-H (ortho to -OH)
4.300	S	2H	-CH2NH2

Data sourced from predicted spectra in D<sub>2</sub>O.[4]

<sup>13</sup>C NMR Spectrum (Predicted)

Chemical Shift (ppm)	Assignment
155.8	С-ОН
130.4	Ar-CH (ortho to -CH <sub>2</sub> NH <sub>2</sub> )
129.5	C-CH <sub>2</sub> NH <sub>2</sub>
115.7	Ar-CH (ortho to -OH)
45.5	-CH2NH2

Data sourced from predicted spectra.[1]

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-Hydroxybenzylamine** shows characteristic absorptions for its hydroxyl, amino, and aromatic groups.



Wavenumber (cm <sup>-1</sup> )	Description of Vibration	Functional Group
3400-3200 (broad)	O-H stretch	Phenolic -OH
3350-3250	N-H stretch	Primary Amine (-NH <sub>2</sub> )
3100-3000	C-H stretch (aromatic)	Aromatic Ring
2950-2850	C-H stretch (aliphatic)	Methylene (-CH <sub>2</sub> -)
1620-1580	C=C stretch	Aromatic Ring
1520-1480	C=C stretch	Aromatic Ring
1650-1550	N-H bend	Primary Amine (-NH <sub>2</sub> )
1250-1180	C-O stretch	Phenolic C-O
850-800	C-H bend (out-of-plane)	1,4-disubstituted benzene

Data represents typical ranges for the indicated functional groups.[5][6] Predicted IR spectra are also available.

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

#### Experimental MS<sup>2</sup> Data

Precursor Ion (m/z)	Adduct	Fragmentation Peaks (m/z)	Relative Intensity
146.0584	[M+Na] <sup>+</sup>	117.0563	87.19
91.0564	100		
90.0455	25.41	_	
89.0376	19.21	_	
65.0370	19.21	_	

Data sourced from experimental MS<sup>2</sup> data.[1]



#### Predicted Collision Cross Section (CCS) Data

Adduct	m/z	Predicted CCS (Ų)
[M+H]+	124.0757	122.6
[M+Na] <sup>+</sup>	146.0576	130.5
[M-H] <sup>-</sup>	122.0611	124.9
[M+NH <sub>4</sub> ]+	141.1022	143.9

Data calculated using CCSbase.[7]

# **Experimental Protocols**

The following are detailed, generalized protocols for the spectroscopic analysis of a solid sample such as **4-Hydroxybenzylamine**.

This protocol outlines the steps for preparing a sample for <sup>1</sup>H and <sup>13</sup>C NMR analysis.

- Sample Weighing: Accurately weigh 2-5 mg of 4-Hydroxybenzylamine for <sup>1</sup>H NMR or 15-20 mg for <sup>13</sup>C NMR.
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Deuterated Chloroform (CDCl<sub>3</sub>), Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>), or Deuterated Water (D<sub>2</sub>O)).[8][9] For 4-Hydroxybenzylamine, D<sub>2</sub>O or DMSO-d<sub>6</sub> are common choices.
- Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9]
- Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, use gentle heating or sonication.
- Filtering (Optional): If the solution contains particulate matter, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[9]
- Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.[9] Acquire the spectrum according to the instrument's standard operating

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procedures, setting appropriate parameters for the desired nucleus (1H or 13C).

This protocol describes the preparation of a solid sample as a potassium bromide (KBr) pellet for transmission IR spectroscopy.

- Sample Preparation: Grind 1-2 mg of dry **4-Hydroxybenzylamine** into a fine powder using an agate mortar and pestle.
- Mixing: Add approximately 100-200 mg of spectroscopic grade, dry KBr powder to the mortar. Gently mix with the sample, then grind the mixture thoroughly to ensure it is homogenous.[10]
- Pellet Pressing: Transfer a portion of the mixture into a pellet press die. Assemble the die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[10]
- Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer. Record the spectrum, typically in the 4000-400 cm<sup>-1</sup> range.[6] A background spectrum of the empty spectrometer should be collected first.

This protocol outlines a general procedure for analyzing a sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

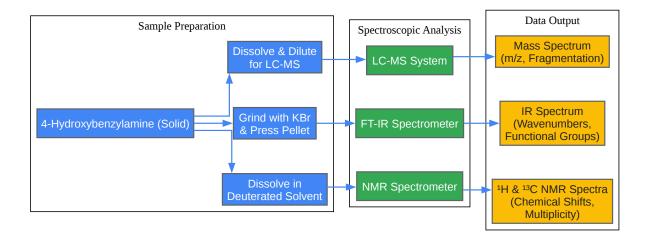
- Sample Solubilization: Prepare a stock solution of **4-Hydroxybenzylamine** by dissolving a small, accurately weighed amount in a suitable solvent (e.g., methanol, water, or acetonitrile) to a concentration of approximately 1 mg/mL.
- Dilution: Dilute the stock solution to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 μg/mL, using the mobile phase as the diluent.
- Chromatography: Inject a small volume (1-10 μL) of the diluted sample into the LC system.
   The compound is separated from impurities on a suitable column (e.g., a C18 reversed-phase column).[12]
- Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization ESI). The molecules are ionized, typically forming protonated ([M+H]+) or sodiated ([M+Na]+) adducts in positive ion mode.[12]



Mass Analysis: The ions are then separated based on their mass-to-charge (m/z) ratio by the
mass analyzer. For structural elucidation, tandem mass spectrometry (MS/MS) can be
performed, where a specific precursor ion is selected, fragmented, and the resulting
fragment ions are analyzed.[12]

#### **Visualizations**

The following diagrams illustrate the structure of **4-Hydroxybenzylamine** and a general workflow for its spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of **4-Hydroxybenzylamine**.

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